3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile: is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
Imidazole Core: The compound contains an imidazole ring, which is a five-membered heterocyclic moiety composed of three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is amphoteric, exhibiting both acidic and basic properties. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures.
Chemical Reactions Analysis
The compound likely undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present. Major products formed from these reactions could include substituted imidazole derivatives or related compounds.
Scientific Research Applications
Imidazole-containing compounds find applications across several scientific fields:
Medicine: Imidazoles exhibit diverse pharmacological activities, such as antibacterial, antifungal, and antiviral effects. Unfortunately, specific studies on our compound are scarce.
Chemistry: Researchers use imidazoles as building blocks for drug development due to their versatile reactivity.
Biology: Imidazole derivatives may interact with biological targets, affecting cellular processes.
Mechanism of Action
Without specific data on our compound, we can’t pinpoint its exact mechanism of action. imidazoles often modulate enzymatic activity, receptor binding, or ion channels.
Comparison with Similar Compounds
While direct comparisons are challenging, we can highlight the uniqueness of our compound within the imidazole family. Similar compounds include benzimidazoles, pyrazoles, and triazoles, each with distinct properties and applications .
Properties
Molecular Formula |
C25H29N5 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-methyl-1-(2-methylimidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H29N5/c1-4-5-6-7-8-9-12-20-18(2)21(17-26)24-28-22-13-10-11-14-23(22)30(24)25(20)29-16-15-27-19(29)3/h10-11,13-16H,4-9,12H2,1-3H3 |
InChI Key |
VRHUPEKLAIZPJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4C |
Origin of Product |
United States |
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